2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride
Overview
Description
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2Cl3FO3S and its molecular weight is 291.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pesticides : It is used in the synthesis of key intermediates for the preparation of pesticides, such as the herbicidal j7uthiacet-methyl (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).
Antibiotic Intermediate Production : It serves as an important intermediate in the production of antibiotics like ciprofloxacin (Bian Ming & Zhang Tianyong, 2007).
Activation of Polymeric Carriers : The compound is effective for the covalent attachment of biologicals to various solid supports, with potential therapeutic applications in bioselective separation of human lymphocyte subsets and tumor cells from bone marrow (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).
Crystallization Studies : Its properties allow the study of crystallization pathways and the generation of new crystalline forms, which is important for understanding solid-state chemistry (Amol G. Dikundwar & T. Row, 2014).
Fluorine Chemistry : It is utilized in fluoroalkylsulfonyl chlorides for atom transfer radical addition reactions, leading to diverse functionalization of products in the field of fluorine chemistry (Xiaojun Tang & W. R. Dolbier, 2015).
Heterocyclic Compound Synthesis : It plays a role in the formation of heterocyclic compounds, which are significant in pharmaceutical research and development (I. A. Fedyunyaeva & V. M. Shershukov, 1993).
Molecular Structure Analysis : The compound is used in studies to understand molecular structures and conformational behaviors, which are fundamental in the field of organic chemistry (T. Johansen, P. Dahl, & K. Hagen, 2013).
Properties
IUPAC Name |
2-chloro-5-chlorosulfonyl-4-fluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3FO3S/c8-4-2-5(11)6(15(10,13)14)1-3(4)7(9)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARUSNHLTMTCIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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